molecular formula C12H7ClIN3 B065945 6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine CAS No. 188692-40-2

6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine

Cat. No. B065945
CAS RN: 188692-40-2
M. Wt: 355.56 g/mol
InChI Key: CMWINYFJZCARON-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is known for its unique structure and properties, which make it a promising candidate for the development of new drugs and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine is not fully understood. However, it is believed to exert its biological effects by interacting with specific molecular targets in cells, such as enzymes and receptors. This interaction can lead to the modulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
Studies have shown that this compound can induce cell death in various cancer cell lines through the activation of apoptosis pathways. It has also been shown to inhibit the growth of certain bacteria and fungi, suggesting potential antimicrobial applications. Additionally, the compound has been shown to have anti-inflammatory effects in animal models, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine is its unique structure, which makes it a promising candidate for the development of new drugs and materials. Its high affinity for certain cancer cells also makes it a potential diagnostic tool for cancer imaging. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine. One area of interest is the development of new drugs based on this compound for the treatment of cancer and other diseases. Another potential direction is the exploration of its antimicrobial properties for the development of new antibiotics. Additionally, there is potential for the use of this compound in material science, such as in the development of new sensors or electronic devices. Further research is needed to fully understand the potential applications of this compound in these areas.

Synthesis Methods

The synthesis of 6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine involves the reaction of 4-iodoaniline with 2,4-dichloro-5-nitropyridazine in the presence of a reducing agent such as iron powder or tin (II) chloride. The resulting intermediate is then treated with hydrochloric acid to yield the final product. This method has been optimized to provide high yields of the compound with good purity.

Scientific Research Applications

6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities in various in vitro and in vivo studies. The compound has also been investigated for its potential as a diagnostic tool for cancer imaging due to its high affinity for certain cancer cells.

properties

CAS RN

188692-40-2

Molecular Formula

C12H7ClIN3

Molecular Weight

355.56 g/mol

IUPAC Name

6-chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine

InChI

InChI=1S/C12H7ClIN3/c13-11-5-6-12-15-10(7-17(12)16-11)8-1-3-9(14)4-2-8/h1-7H

InChI Key

CMWINYFJZCARON-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CN3C(=N2)C=CC(=N3)Cl)I

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=N2)C=CC(=N3)Cl)I

synonyms

6-CHLORO-2-(4-IODOPHENYL)-IMIDAZO[1,2-B]PYRIDAZINE

Origin of Product

United States

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